molecular formula C18H26N2O5 B13372881 Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate

Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate

Cat. No.: B13372881
M. Wt: 350.4 g/mol
InChI Key: AVFHXBPBYLUNCM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a 3,5-dimethoxybenzoyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate typically involves the reaction of 3,5-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and real-time monitoring can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxybenzyl alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate biological activity. The 3,5-dimethoxybenzoyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3,4-dimethoxybenzoyl)-1-piperazinecarboxylate
  • Tert-butyl 4-(3,5-dimethoxyphenyl)-1-piperazinecarboxylate
  • Tert-butyl 4-(3,5-dimethoxybenzyl)-1-piperazinecarboxylate

Uniqueness

Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate is unique due to its specific substitution pattern on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl ester and piperazine functionalities provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)16(21)13-10-14(23-4)12-15(11-13)24-5/h10-12H,6-9H2,1-5H3

InChI Key

AVFHXBPBYLUNCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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